cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate
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Overview
Description
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolo[3,4-f][1,4]oxazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-f][1,4]oxazepine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate can be compared with other similar compounds, such as:
- cis-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
- cis-4-oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester These compounds share similar ring systems but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9-6-13-4-5-16-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
XAZLYQXWLXXDDU-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNCCO[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCOC2C1 |
Origin of Product |
United States |
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